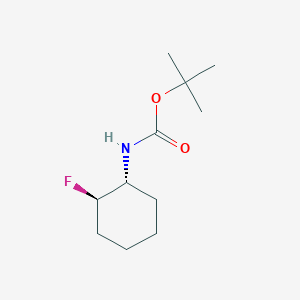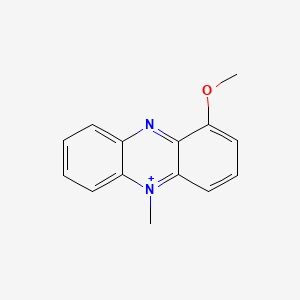![molecular formula C6H11BrClN B12850413 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride involves several steps. One common method is the photochemical [2+2] cycloaddition reaction, which is used to create the bicyclo[2.1.1]hexane core . This reaction can be followed by various derivatization steps to introduce the bromine and amine groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using specialized equipment and conditions .
Analyse Chemischer Reaktionen
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Addition Reactions: The compound can participate in addition reactions, particularly at the double bonds in the bicyclic structure.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This can affect various biological pathways and processes, making it a valuable tool for studying these mechanisms .
Vergleich Mit ähnlichen Verbindungen
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentanes and bicyclo[3.1.1]heptanes . While all these compounds share a similar three-dimensional structure, this compound is unique due to the presence of the bromine and amine groups, which confer specific chemical properties and reactivity .
Similar compounds include:
- Bicyclo[1.1.1]pentane derivatives
- Bicyclo[3.1.1]heptane derivatives
These compounds are often used as bioisosteres in drug design, providing a scaffold for the development of new pharmaceuticals .
Eigenschaften
Molekularformel |
C6H11BrClN |
|---|---|
Molekulargewicht |
212.51 g/mol |
IUPAC-Name |
4-bromobicyclo[2.1.1]hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10BrN.ClH/c7-5-1-2-6(8,3-5)4-5;/h1-4,8H2;1H |
InChI-Schlüssel |
MHYLKAZRQHXZJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1(C2)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
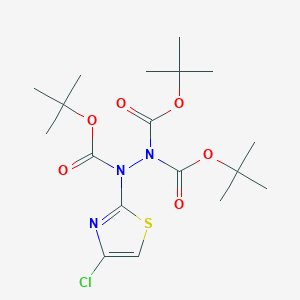
![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)
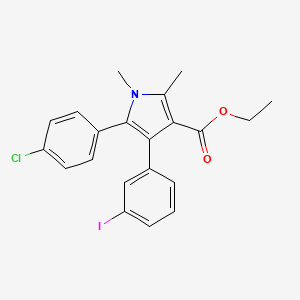
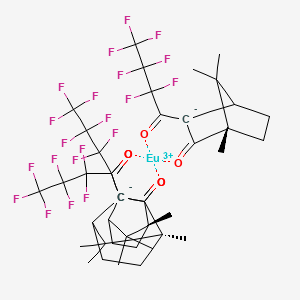
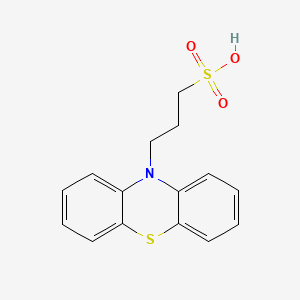
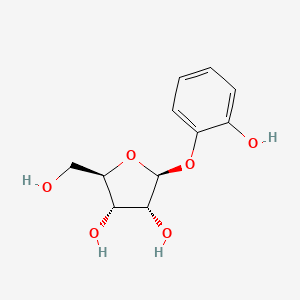
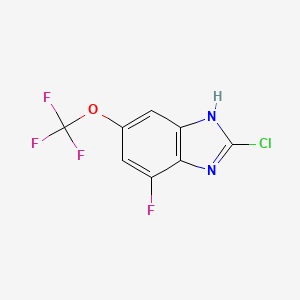

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
